Product packaging for Methanone, di-4-isoxazolyl- (9CI)(Cat. No.:CAS No. 169378-47-6)

Methanone, di-4-isoxazolyl- (9CI)

Cat. No.: B574514
CAS No.: 169378-47-6
M. Wt: 164.12
InChI Key: WMGGWIZHRUYGAZ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Ketones in Modern Organic Synthesis

Heterocyclic ketones are a cornerstone of modern organic synthesis, serving as versatile building blocks for the construction of more complex molecular architectures. acgpubs.orggoogle.comgoogle.com Their inherent reactivity, stemming from the presence of both a carbonyl group and a heterocyclic ring, allows for a diverse range of chemical transformations. These compounds are crucial intermediates in the synthesis of various biologically active molecules and functional materials. The introduction of a heteroatom into a cyclic ketone structure can profoundly influence its physical and chemical properties, often leading to unique reactivity and biological profiles. google.com

Overview of Isoxazole (B147169) Scaffolds in Advanced Chemical Science

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry and advanced chemical science. nih.govresearchgate.netresearchgate.netnih.gov Isoxazole derivatives are known to exhibit a broad spectrum of biological activities. researchgate.netresearchgate.net The facile synthesis of the isoxazole ring and the ability to introduce a variety of substituents make it an attractive template for the design of novel compounds with tailored properties. researchgate.netnih.gov The development of efficient synthetic methodologies for isoxazole derivatives continues to be an active area of research. nih.govfrontiersin.org

Research Context of Di-isoxazolyl Ketones

Within the broader class of isoxazole-containing compounds, di-isoxazolyl ketones represent a unique subclass with distinct structural features. The presence of two isoxazole rings flanking a central carbonyl group suggests the potential for interesting electronic and conformational properties, as well as the possibility of bidentate coordination with metal ions.

Fundamental chemical inquiry into Methanone (B1245722), di-4-isoxazolyl- (9CI) would encompass several key objectives. A primary goal is the development of an efficient and high-yielding synthetic route to this specific isomer. Detailed characterization using modern spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction, is essential to unambiguously confirm its structure and elucidate its conformational preferences. Furthermore, exploring the reactivity of the central ketone and the isoxazole rings would provide valuable insights into its chemical behavior and potential for further functionalization.

While specific research dedicated solely to Methanone, di-4-isoxazolyl- (9CI) is not extensively documented in publicly available literature, its structural motif is present in more complex molecules, hinting at its potential as a building block. The data available for closely related isomers and substituted di-isoxazolyl ketones can provide a foundational understanding for future investigations into this specific compound.

Properties

CAS No.

169378-47-6

Molecular Formula

C7H4N2O3

Molecular Weight

164.12

IUPAC Name

bis(1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C7H4N2O3/c10-7(5-1-8-11-3-5)6-2-9-12-4-6/h1-4H

InChI Key

WMGGWIZHRUYGAZ-UHFFFAOYSA-N

SMILES

C1=C(C=NO1)C(=O)C2=CON=C2

Synonyms

Methanone, di-4-isoxazolyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for Methanone, Di 4 Isoxazolyl 9ci

Retrosynthetic Analysis of the Di-4-isoxazolyl Ketone Core Structure

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule, Methanone (B1245722), di-4-isoxazolyl- (9CI), into simpler, more readily available starting materials. The most apparent disconnection points are the carbon-carbon bonds flanking the central carbonyl group, which links the two isoxazole (B147169) rings at their 4-positions. This primary disconnection suggests a convergent synthesis wherein two 4-isoxazolyl nucleophilic equivalents are coupled with a carbonyl electrophile, such as phosgene (B1210022) or a phosgene equivalent.

A more fundamental retrosynthetic approach involves the deconstruction of the isoxazole rings. This strategy focuses on building the heterocyclic core as a key step. The isoxazole ring is a five-membered heterocycle that can be conceptually disconnected into a three-carbon synthon and a hydroxylamine-derived component. For a 4-substituted isoxazole, the synthetic precursors must be carefully selected to ensure the desired regiochemistry. This leads to precursors such as 1,3-dicarbonyl compounds or their equivalents, which can undergo cyclization with hydroxylamine (B1172632).

Conventional Synthetic Strategies for Isoxazole Derivatives Applicable to the Compound

The synthesis of Methanone, di-4-isoxazolyl- (9CI) can be achieved by adapting established and versatile methods for isoxazole ring formation. These strategies primarily fall into two categories: cyclocondensation reactions and 1,3-dipolar cycloadditions.

Cyclocondensation Reactions for Isoxazole Ring Formation

Cyclocondensation reactions are a cornerstone of isoxazole synthesis, enabling the construction of the heterocyclic ring from acyclic precursors in a single, efficient step.

A prevalent and classical method for isoxazole synthesis involves the reaction of hydroxylamine with a 1,3-bielectrophile, such as a β-diketone. In this reaction, hydroxylamine acts as a dinucleophile, attacking the two electrophilic carbonyl carbons of the β-diketone. The subsequent intramolecular condensation and dehydration lead to the formation of the isoxazole ring. The substituents on the resulting isoxazole are dictated by the structure of the starting 1,3-dicarbonyl compound.

Similarly, α,β-unsaturated ketones can serve as the 1,3-bielectrophilic partner for hydroxylamine. The reaction typically proceeds through a Michael addition of the hydroxylamine to the β-carbon of the enone system, followed by cyclization and dehydration to yield the isoxazole ring. The specific substitution pattern is controlled by the substituents on the α,β-unsaturated ketone.

Chalcones, which are 1,3-diaryl-2-propen-1-ones, are highly versatile precursors for the synthesis of a wide array of heterocyclic compounds, including isoxazoles. The reaction of a chalcone (B49325) with hydroxylamine hydrochloride in the presence of a base is a common and effective method for preparing 3,5-disubstituted isoxazolines. These isoxazolines can then be oxidized to the corresponding isoxazoles using various oxidizing agents. The nature and position of the substituents on the final isoxazole product are determined by the substituents present on the aromatic rings of the initial chalcone.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions offer a powerful and often highly regioselective pathway for the construction of five-membered heterocyclic rings, including the isoxazole core.

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a highly efficient and widely utilized method for the synthesis of isoxazoles. Nitrile oxides, which are typically generated in situ from precursors such as aldoximes or hydroximoyl chlorides to avoid their dimerization, serve as the 1,3-dipole. The alkyne acts as the dipolarophile. This reaction is known for its high degree of regioselectivity, which is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. To achieve the 4-substituted pattern required for Methanone, di-4-isoxazolyl- (9CI), a suitably substituted alkyne would be a necessary reactant.

Regioselectivity Considerations in Cycloaddition Pathways

The 1,3-dipolar cycloaddition reaction is a cornerstone in isoxazole synthesis, most commonly involving a nitrile oxide as the 1,3-dipole and an alkyne as the dipolarophile. rsc.org The regioselectivity of this reaction—the orientation in which the dipole and dipolarophile combine—is critical for selectively forming the desired isoxazole isomer. For instance, the synthesis of 3,4-disubstituted isoxazoles can be achieved through the cycloaddition of in situ generated nitrile oxides from hydroximinoyl chlorides with alkynones. nih.gov

Control over regioselectivity can be achieved by modifying reaction conditions and substrates. rsc.org For example, copper(I)-catalyzed cycloadditions between nitrile oxides and terminal acetylenes provide a reliable method for producing 3,5-disubstituted isoxazoles with high regioselectivity. nih.govorganic-chemistry.org In the absence of such catalytic control, reactions can yield mixtures of regioisomers. The choice of solvent, temperature, and the electronic nature of the substituents on both the nitrile oxide and the alkyne are key factors that influence the reaction's outcome. rsc.org Research has demonstrated that reacting C-(2,3,4,6-tetra-O-benzoyl-β-d-glucopyranosyl)formaldehyde oxime with various alkynes leads exclusively to the formation of 5-substituted 3-(β-d-glycopyranosyl)isoxazole derivatives, with no detection of the alternative 4-substituted regioisomer. researchgate.net This highlights how steric and electronic properties of complex substrates can dictate a single regiochemical pathway. researchgate.net

Table 1: Factors Influencing Regioselectivity in Isoxazole Synthesis
FactorInfluence on Reaction OutcomeExample
CatalystDirects the orientation of cycloaddition.Copper(I) catalysis favors 3,5-disubstituted isoxazoles from terminal acetylenes. organic-chemistry.org
Substrate StructureSteric hindrance and electronic effects on the dipolarophile and dipole guide the regiochemistry.Use of β-enamino diketones allows for regiochemical control by varying the substrate's amino group. rsc.org
Reaction ConditionsSolvent, Lewis acids, and temperature can alter the reactivity of the components.BF3·OEt2 can be used as a Lewis acid to activate carbonyls and influence the reaction pathway. rsc.org

Reactions of Primary Nitro Compounds with Activated Ketones to Yield Isoxazoles

The synthesis of isoxazoles can also be achieved through the condensation of primary nitro compounds with carbonyl derivatives. rsc.org While aldehydes react readily, ketones generally require activation to participate in these reactions. rsc.orgnih.govresearchgate.net Only activated ketones, such as β-diketones, 1,3-ketoesters, α-nitroketones, or strained ketones like 3-oxetanone (B52913), are reported to react with primary nitro compounds to afford isoxazole derivatives. rsc.orgnih.govresearchgate.netrsc.org

The general mechanism involves the initial condensation of the nitro compound with the ketone. rsc.org In many cases, the reaction is thought to proceed through a β-dinitro intermediate, which then undergoes cyclization to form the isoxazole ring. rsc.orgnih.govresearchgate.net The process can be controlled to achieve regioselectivity, allowing for the preparation of polysubstituted isoxazoles. rsc.orgnih.gov For instance, the reaction of 3-oxetanone with primary nitro compounds yields isoxazole-4-carbaldehydes. nih.govresearchgate.netrsc.org The use of a copper catalyst has been shown to be effective in controlling these reactions. rsc.org

Advanced and Novel Synthetic Approaches for Di-4-isoxazolyl Ketones

Recent advancements in organic synthesis have led to novel methods for constructing di-4-isoxazolyl ketones, focusing on efficiency, sustainability, and molecular diversity.

Exploration of Metal-Free Synthetic Methodologies for Isoxazole Scaffolds

Traditional isoxazole syntheses often rely on metal catalysts, such as copper(I) or ruthenium(II), for [3+2] cycloaddition reactions. rsc.orgnih.govrsc.org However, these methods can have drawbacks, including high costs, toxicity, and difficulty in removing metal residues from the final product. rsc.orgnih.govrsc.org Consequently, there is a significant drive to develop alternative metal-free synthetic routes. nih.govrsc.org

Metal-free approaches often involve the in-situ generation of nitrile oxides from precursors like chloroximes using a mild base such as NaHCO₃ or Et₃N. nih.gov Another strategy employs tert-butyl nitrite (B80452) (TBN) as a metal-free radical initiator and a source of the N-O fragment for isoxazole construction. mdpi.commdpi.com Furthermore, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to catalyze the formation of isoxazoles from ethyl nitroacetate (B1208598) and aromatic aldehydes in water, representing an environmentally friendly approach. rsc.org These methods provide sustainable and cost-effective alternatives for the synthesis of isoxazole scaffolds. nih.govrsc.org

Oxidative Strategies for Introducing the Ketone Moiety into Isoxazole-Derived Precursors

A key step in the synthesis of di-4-isoxazolyl methanone is the introduction of the central ketone bridge. This can be accomplished through the oxidation of a suitable precursor. One effective method involves the oxidation of isoxazole-linked secondary alcohols. nih.gov In a multi-step synthesis, an isoxazole-linked ester can be reduced to the corresponding alcohol using a reducing agent like lithium aluminium hydride. nih.gov Subsequently, this alcohol is oxidized to the target ketone. nih.gov A common and efficient reagent for this transformation is 2-iodoxybenzoic acid (IBX) in a solvent such as dry dimethyl sulfoxide (B87167) (DMSO). nih.gov This oxidative strategy provides a direct route to introduce the ketone moiety onto a pre-formed isoxazole scaffold. nih.gov

Intramolecular Cyclization Pathways (e.g., α,β-Acetylenic Ketoximes)

Intramolecular cyclization offers an efficient route to fused and polycyclic isoxazole systems. mdpi.commdpi.comnih.gov This approach involves a precursor molecule containing both the 1,3-dipole (or its progenitor) and the dipolarophile. mdpi.comnih.gov A prominent example is the cyclization of α,β-acetylenic oximes. organic-chemistry.org Gold(III) chloride has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under moderate conditions. organic-chemistry.org This method is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org

Similarly, the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using reagents like iodine monochloride (ICl) is a powerful tool for constructing highly substituted 4-iodoisoxazoles. nih.gov These iodinated intermediates can then be further functionalized. nih.gov Intramolecular nitrile oxide cycloaddition (INOC) is another powerful strategy where a nitrile oxide, generated in situ from a nitroalkane or an aldoxime, reacts with a tethered alkyne or alkene to form a bicyclic isoxazole or isoxazoline. mdpi.commdpi.comnih.gov This method efficiently creates two rings in a single step. mdpi.com

Table 2: Comparison of Intramolecular Cyclization Methods for Isoxazole Synthesis
MethodPrecursorKey Reagent/CatalystProduct
Gold-Catalyzed Cycloisomerizationα,β-Acetylenic OximesAuCl₃ organic-chemistry.orgSubstituted Isoxazoles organic-chemistry.org
Electrophilic Cyclization2-Alkyn-1-one O-methyl OximesICl, I₂, Br₂ organic-chemistry.orgnih.gov4-Haloisoxazoles organic-chemistry.orgnih.gov
Intramolecular Nitrile Oxide Cycloaddition (INOC)Alkyne/Alkenetethered Nitroalkanes or AldoximesDehydrating agent (for nitroalkanes) or Oxidant (for aldoximes) mdpi.comnih.govBicyclic Isoxazoles/Isoxazolines nih.gov

Utilization of Exocyclic α,β-Unsaturated Ketones in the Synthesis of Related Heterocycles

Exocyclic α,β-unsaturated ketones are versatile building blocks in heterocyclic synthesis. researchgate.netarkat-usa.org Their structure, featuring a reactive α,β-enone moiety, makes them excellent substrates for a range of reactions. arkat-usa.org These compounds serve as starting materials for constructing polycyclic fused ring systems through cyclocondensation reactions with various dinucleophiles. researchgate.netarkat-usa.org They are also valuable in 1,3-dipolar cycloaddition reactions with different dipoles, which leads to the formation of important nitrogen-containing spiroheterocycles. researchgate.net While not a direct synthesis of the parent isoxazole ring itself in all cases, these ketones are precursors to complex heterocyclic structures that can incorporate or be related to the isoxazole motif. nih.govresearchgate.net For example, isoxazoles are known precursors for synthesizing β-hydroxyketones and α,β-unsaturated ketones, demonstrating the chemical interchangeability and relationship between these classes of compounds. nih.gov

Chemo- and Regioselective Synthesis of Substituted Isoxazoles Toward the Target Compound

The construction of the isoxazole ring is a foundational step in the synthesis of Methanone, di-4-isoxazolyl- (9CI). Achieving the desired 4-substituted pattern requires careful control of chemo- and regioselectivity. Traditional methods like the Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, often result in a mixture of regioisomers and require harsh conditions nih.gov. Consequently, more controlled and regioselective methods have been developed.

One of the most powerful and widely used methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govmdpi.comnih.gov The regioselectivity of this reaction, however, can be a challenge, particularly for producing 4-substituted isoxazoles. To address this, researchers have developed strategies using precursors that direct the desired substitution pattern.

Methodologies for the regioselective synthesis of polyfunctionalized isoxazoles have been developed utilizing the cyclocondensation of β-enamino diketones with hydroxylamine. nih.gov The regiochemical outcome can be controlled by manipulating the reaction solvent, the use of additives like pyridine (B92270) or a Lewis acid such as BF₃, and by the structure of the β-enamino diketone itself. nih.gov These variations provide access to different substitution patterns, including the 3,4-disubstituted isoxazoles that serve as precursors to the target compound. nih.gov

Another approach involves the DABCO-mediated [4+1] cycloaddition of β,β-dihalo peroxides and sodium azide, which offers a pathway to multisubstituted isoxazoles. researchgate.net Furthermore, 3,4,5-trisubstituted isoxazoles can be synthesized through the reaction of nitrile oxides, generated from hydroximoyl chlorides, with 1,3-dicarbonyl compounds. The selectivity of this reaction can be effectively controlled by the polarity of the solvent and the choice of base. chemrxiv.org For instance, using a water-methanol mixture can promote the desired C-attack pathway over competing O-imidoylation. chemrxiv.org

The synthesis of 3,4-disubstituted isoxazoles has also been achieved through the Suzuki reaction of 4-iodoisoxazoles, which are themselves prepared by the iodination of 3-substituted-5-chloromethylisoxazoles. beilstein-journals.org This multi-step sequence provides a reliable route to the specifically substituted isoxazole rings needed for the final ketone structure.

Synthetic Method Precursors Key Features Substitution Pattern Achieved
Cyclocondensation β-enamino diketones, hydroxylamine hydrochlorideRegiocontrol via solvent, additives (pyridine, BF₃), and substrate structure nih.gov.3,4-disubstituted, 4,5-disubstituted, 3,4,5-trisubstituted nih.gov.
[3+2] Cycloaddition Nitrile oxides, alkynes/alkenesA fundamental method for isoxazole ring formation nih.govmdpi.com.Various substitution patterns depending on precursors.
[4+1] Cycloaddition β,β-dihalo peroxides, sodium azideDABCO-mediated, provides access to multisubstituted isoxazoles researchgate.net.Multisubstituted isoxazoles.
Two-Step Cycloaddition Hydroximoyl chlorides, 1,3-diketonesGeneration of nitrile oxide in situ, selectivity controlled by solvent polarity and base chemrxiv.org.3,4,5-trisubstituted isoxazoles chemrxiv.org.
Suzuki Coupling 4-Iodoisoxazoles, boronic acidsMulti-step route for specific substitution beilstein-journals.org.3,4-disubstituted isoxazoles beilstein-journals.org.

Optimization of Reaction Conditions and Yield for Methanone, di-4-isoxazolyl- (9CI) Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. This involves a systematic evaluation of parameters such as solvent, temperature, reaction time, and the nature and concentration of reagents and catalysts. While studies specifically detailing the optimization for Methanone, di-4-isoxazolyl- (9CI) are not prevalent, general principles derived from the synthesis of related heterocyclic compounds can be applied.

The choice of solvent is paramount, as it can influence both reaction rate and selectivity. For instance, in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity and is considered a "greener" alternative to solvents like dichloromethane (B109758) and benzene. scielo.brscielo.br Similarly, for cycloaddition reactions leading to isoxazoles, the polarity of the solvent can dictate the reaction pathway. chemrxiv.org

Temperature and reaction time are interdependent variables. Increasing the temperature can reduce reaction times but may also lead to the formation of byproducts or resinification of the reaction mixture. nih.gov For example, in one synthesis, raising the temperature from 70 °C to 80 °C led to a decrease in the yield of the desired pyridone product. nih.gov Therefore, finding the optimal temperature that balances reaction speed and product yield is essential. Studies have shown that reaction times can often be significantly reduced from periods as long as 20 hours down to 4 hours without a major impact on conversion and selectivity under optimized conditions. scielo.brscielo.br

The concentration and stoichiometry of reagents, such as oxidants, also play a crucial role. In silver(I) oxide-promoted oxidative coupling reactions, using 0.5 equivalents of the oxidant was found to be the most efficient. scielo.brscielo.br For base-mediated reactions, screening different bases and their equivalents is a common optimization strategy. For example, using two equivalents of triethylamine (B128534) at room temperature resulted in a cleaner reaction and a higher isolated yield (73%) compared to using one equivalent or bulkier bases. researchgate.net

Parameter Effect on Synthesis Example Findings
Solvent Influences reaction rate, selectivity, and environmental impact.Acetonitrile offered the best balance of conversion and selectivity in an oxidative coupling reaction scielo.brscielo.br.
Temperature Affects reaction kinetics and byproduct formation.Increasing temperature from 70°C to 80°C decreased product yield due to resinification nih.gov.
Reaction Time Interdependent with temperature; affects throughput and conversion.Optimized conditions allowed a reduction from 20 hours to 4 hours without significant loss in yield scielo.brscielo.br.
Base/Catalyst Type and amount can dramatically affect yield and reaction purity.Using 2 equivalents of triethylamine provided a 73% isolated yield, superior to other bases or stoichiometries researchgate.net.
Reagent Stoichiometry Affects conversion efficiency and can minimize waste.0.5 equivalents of Silver(I) oxide was found to be the most efficient for a specific oxidative coupling scielo.brscielo.br.

Purification and Isolation Techniques for High-Purity Di-4-isoxazolyl Ketones

The final stage of synthesis involves the purification and isolation of the target compound to achieve the desired level of purity. The choice of technique depends on the physical properties of the compound (e.g., solubility, crystallinity) and the nature of the impurities.

A common and effective method for purifying solid organic compounds is crystallization . This technique relies on the differential solubility of the compound and its impurities in a suitable solvent. One study noted the purification of heterocyclic molecules through simple filtration and crystallization from ethanol (B145695), which advantageously avoids more expensive and labor-intensive chromatography methods. researchgate.net

Flash column chromatography is a widely used technique for separating complex mixtures. It involves passing the crude product through a column of a stationary phase, typically silica (B1680970) gel, using a solvent system (eluent) to separate the components based on their polarity. This method was successfully employed to purify spirocyclicindenyl isoxazolines, where the crude residue was purified on a silica gel column using a petroleum ether/ethyl acetate (B1210297) solvent mixture. nih.gov

Liquid-liquid extraction is a standard work-up procedure used to separate the product from the reaction mixture based on its solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. Following a reaction, the crude product might be dissolved in a solvent like ethyl acetate and then washed with water and a saturated sodium bicarbonate solution to remove inorganic salts and acidic or basic impurities. The organic phase is then dried over an agent like magnesium sulfate (B86663) (MgSO₄) and the solvent is removed under reduced pressure to yield the isolated product. scielo.br

For certain applications, particularly with biomolecules like proteins that exist as multiple isoforms, more advanced techniques such as preparative isoelectric focusing (IEF) can be used. This method separates molecules based on their isoelectric point (pI) and is a powerful tool for resolving microheterogeneity, which is crucial for obtaining samples pure enough for processes like crystallization. researchgate.net While more common in biochemistry, the principle of separating closely related chemical species is broadly applicable.

Technique Principle Typical Application
Crystallization Differential solubility of the compound and impurities in a solvent.Purification of solid products, often from a solvent like ethanol researchgate.net.
Flash Column Chromatography Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel) nih.gov.Separation of complex mixtures; purification of spiroindenyl isoxazolines nih.gov.
Liquid-Liquid Extraction Partitioning of a solute between two immiscible liquid phases.Initial work-up to remove inorganic salts and water-soluble impurities scielo.br.
Preparative Isoelectric Focusing (IEF) Separation based on the isoelectric point of molecules in a pH gradient.High-resolution separation of isoforms or closely related compounds researchgate.net.

Spectroscopic and Structural Data for Methanone, di-4-isoxazolyl- (9CI) Not Publicly Available

Comprehensive searches for experimental spectroscopic and structural data for the chemical compound Methanone, di-4-isoxazolyl- (9CI) , also identified by the CAS number 104776-69-4, have yielded no specific results for this exact molecule. While a considerable amount of information is available for the broader class of isoxazole-containing methanones, detailed analytical data for the di-4-isoxazolyl derivative appears to be absent from publicly accessible scientific literature and chemical databases.

This includes a lack of specific findings for:

High-Resolution Mass Spectrometry (HRMS): No published data was found to confirm the precise molecular formula of Methanone, di-4-isoxazolyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy: There are no available ¹H NMR or ¹³C NMR spectra, which are crucial for elucidating the detailed atomic-level structure of the molecule. Consequently, data from two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which would establish the connectivity between atoms, is also unavailable.

Infrared (IR) Spectroscopy: Specific IR spectra, which would identify the characteristic vibrational frequencies of the carbonyl group and the isoxazole rings in this particular compound, could not be located.

X-ray Crystallography: No crystallographic studies have been published, meaning the definitive solid-state molecular structure, including bond lengths and angles, has not been determined.

The conducted searches encompassed a wide range of scholarly databases and chemical repositories. The retrieved results consistently provided information on related but structurally distinct compounds, such as those with phenyl, naphthyl, or other substituted groups attached to the isoxazole or methanone core. However, these findings are not applicable to the specific, unsubstituted "Methanone, di-4-isoxazolyl- (9CI)" as requested.

Therefore, the generation of a detailed scientific article focusing solely on the advanced spectroscopic and structural elucidation of Methanone, di-4-isoxazolyl- (9CI) is not possible at this time due to the absence of the necessary primary scientific data in the public domain. Further research and publication by the scientific community would be required to enable such an analysis.

Advanced Spectroscopic and Structural Elucidation of Methanone, Di 4 Isoxazolyl 9ci

Advanced Hyphenated Techniques for Purity Assessment and Isomeric Characterization

The comprehensive analysis of "Methanone, di-4-isoxazolyl- (9CI)" necessitates the use of advanced analytical methodologies to ensure its purity and to distinguish it from potential isomers. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. researchgate.net These techniques provide both qualitative and quantitative information, offering high sensitivity and specificity in the analysis of complex mixtures. researchgate.net For a compound like Methanone (B1245722), di-4-isoxazolyl- (9CI), techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are particularly powerful. derpharmachemica.comscholarsresearchlibrary.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov In the context of Methanone, di-4-isoxazolyl- (9CI), GC-MS can be employed to separate the main compound from any volatile impurities, such as residual solvents or by-products from its synthesis. The gas chromatograph separates the components of the sample based on their boiling points and interaction with the stationary phase, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns. nih.gov

The purity of a Methanone, di-4-isoxazolyl- (9CI) sample can be determined by integrating the peak areas in the resulting chromatogram. The mass spectrum of the main peak would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation of the molecular ion would likely occur at the carbonyl bridge and within the isoxazole (B147169) rings, providing characteristic fragment ions that confirm the structure.

Table 1: Hypothetical GC-MS Data for Purity Analysis of Methanone, di-4-isoxazolyl- (9CI)

Peak No.Retention Time (min)Compound IdentityArea (%)Key m/z Fragments
15.2Solvent (e.g., Dichloromethane)0.184, 49
28.9Synthesis By-product0.3Varies
312.5Methanone, di-4-isoxazolyl- (9CI) 99.5[M]+•, [M-CO]+•, [isoxazole]+
413.1Isomeric Impurity0.1[M]+•, different fragment ratios

This data is representative and based on the expected behavior of the compound in a typical GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomeric Characterization

LC-MS is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.net For Methanone, di-4-isoxazolyl- (9CI), LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is crucial for the separation and identification of potential constitutional isomers. Isomers of this compound could include, for example, Methanone, (3-isoxazolyl)(4-isoxazolyl)- or Methanone, di-3-isoxazolyl-. These isomers would have the same molecular weight but different substitution patterns on the isoxazole rings.

High-performance liquid chromatography (HPLC) can separate these isomers based on their differential interactions with the stationary phase of the column. researchgate.net The separated isomers then enter the mass spectrometer, where they can be distinguished by their unique fragmentation patterns generated through collision-induced dissociation (CID) in the MS/MS mode. nih.gov While the parent ions will have the same m/z value, the relative abundances of the fragment ions will differ, providing a fingerprint for each isomer. nih.govresearchgate.net

Table 2: Representative LC-MS/MS Parameters for Isomeric Separation

ParameterSetting
LC System
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Gradient20% B to 95% B over 15 minutes
Flow Rate0.3 mL/min
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Scan ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M+H]+ of di-4-isoxazolyl-methanone
Product Ions (m/z)Characteristic fragments of each isomer

This data is illustrative of a typical LC-MS/MS method for isomeric analysis.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for High-Efficiency Separation

Capillary electrophoresis (CE) offers exceptionally high separation efficiency and is an excellent complementary technique to LC for the analysis of charged or polar compounds. scholarsresearchlibrary.com When coupled with mass spectrometry, CE-MS can provide another dimension of separation for the purity and isomeric analysis of Methanone, di-4-isoxazolyl- (9CI), particularly if the compound or its potential impurities can be protonated. nih.gov The separation in CE is based on the electrophoretic mobility of the analytes in an electric field, which is dependent on their charge-to-size ratio. scholarsresearchlibrary.com This can be particularly useful for separating isomers that may have very similar chromatographic properties.

The high resolving power of CE can potentially separate closely related isomers that may co-elute in HPLC. The subsequent MS analysis provides the necessary structural confirmation.

Reaction Chemistry and Transformational Studies of Methanone, Di 4 Isoxazolyl 9ci

Reactivity of the Central Ketone Moiety

The carbonyl group in di(isoxazol-4-yl)methanone (B13831859) is the primary site for nucleophilic attack and condensation reactions. Its reactivity is influenced by the electron-withdrawing nature of the two isoxazole (B147169) rings, which enhances the electrophilicity of the carbonyl carbon.

The electrophilic carbonyl carbon of di(isoxazol-4-yl)methanone is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformation.

Common nucleophilic addition reactions include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, di(isoxazol-4-yl)methanol, using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be critical to avoid unwanted reactions with the isoxazole rings.

Grignard and Organolithium Reagents: Addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), leads to the formation of tertiary alcohols. These reactions are a versatile method for introducing new carbon-carbon bonds.

Cyanohydrin Formation: The addition of cyanide ions, typically from a source like hydrogen cyanide (HCN) or a cyanide salt, results in the formation of a cyanohydrin. This reaction is often reversible and base-catalyzed.

The derivatization of the carbonyl group is a key strategy for modifying the properties of the molecule.

Table 1: Examples of Nucleophilic Addition Reactions and Derivatization

NucleophileReagent ExampleProduct Type
HydrideNaBH₄Secondary Alcohol
OrganometallicCH₃MgBrTertiary Alcohol
CyanideKCN/H⁺Cyanohydrin
AmineNH₂OHOxime

Condensation Reactions with Bifunctional Reagents

Di(isoxazol-4-yl)methanone can undergo condensation reactions with primary amines and their derivatives to form a variety of imine-type products. These reactions involve the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule.

Examples of bifunctional reagents and their products include:

Primary Amines (R-NH₂): Reaction with primary amines yields Schiff bases or imines.

Hydroxylamine (B1172632) (NH₂OH): Forms an oxime.

Hydrazine (NH₂NH₂) and its derivatives: React to produce hydrazones, and with substituted hydrazines like 2,4-dinitrophenylhydrazine, the corresponding 2,4-dinitrophenylhydrazone is formed, which is often a crystalline solid useful for characterization.

Semicarbazide (NH₂NHC(O)NH₂): Leads to the formation of a semicarbazone.

These condensation reactions are typically catalyzed by either acid or base and often involve the removal of water to drive the equilibrium towards the product.

Like most ketones with α-hydrogens, di(isoxazol-4-yl)methanone can theoretically exist in equilibrium with its enol tautomer. masterorganicchemistry.com Tautomerism involves the migration of a proton and the shifting of a double bond. In this case, a proton from a carbon adjacent to the carbonyl group (the α-carbon, which is C-5 of the isoxazole ring) could migrate to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond within the isoxazole ring.

However, the aromaticity of the isoxazole ring significantly impacts this equilibrium. The keto form is generally highly favored as the enol form would disrupt the aromatic stabilization of the isoxazole ring. masterorganicchemistry.com The equilibrium can be influenced by factors such as solvent polarity and pH. nih.govnih.gov In polar aprotic solvents, the keto form is expected to be more stable, while non-polar solvents might slightly favor the enol form. nih.gov Spectroscopic techniques such as NMR can be used to study the position of this equilibrium. nih.gov

Reactivity of the Isoxazole Ring Systems

The isoxazole rings in di(isoxazol-4-yl)methanone are aromatic heterocycles and their reactivity is characteristic of such systems, although influenced by the deactivating effect of the central carbonyl group.

The isoxazole ring is generally considered to be an electron-deficient aromatic system, making electrophilic aromatic substitution reactions more challenging than for benzene. Electrophilic attack on the isoxazole ring typically occurs at the C-4 position. reddit.com Since the isoxazole rings in di(isoxazol-4-yl)methanone are already substituted at this position, further electrophilic substitution would have to occur at other positions, such as C-3 or C-5.

The central carbonyl group is a strong deactivating group, further reducing the electron density of the isoxazole rings and making them less susceptible to electrophilic attack. If an electrophilic substitution reaction were to occur, it would likely require harsh conditions. The directing effect of the carbonyl group would favor substitution at the C-3 position.

The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack, which can lead to ring-opening reactions. The presence of the electron-withdrawing carbonyl group at the C-4 position further activates the ring towards nucleophilic attack.

Potential nucleophilic attacks could occur at the C-3 or C-5 positions of the isoxazole ring. For instance, strong nucleophiles can attack the C-5 position, leading to the cleavage of the weak N-O bond and subsequent ring opening. This type of reactivity is a known pathway for the transformation of isoxazole derivatives. Ring-opening fluorination of isoxazoles has been reported, proceeding through an initial electrophilic fluorination followed by nucleophilic attack. researchgate.net Base-promoted ring-opening of isoxazoles with a carbonyl group at the 3-position has also been observed. beilstein-journals.org

Photochemical and Thermal Rearrangement Reactions

The isoxazole ring is known to undergo a variety of photochemical rearrangements, primarily through the cleavage of the weak N-O bond upon irradiation. While specific studies on Methanone (B1245722), di-4-isoxazolyl- (9CI) are not extensively documented, the behavior of related isoxazole-containing compounds provides a strong basis for predicting its photochemical reactivity.

Upon exposure to ultraviolet (UV) light, isoxazoles can isomerize to form a range of products, including oxazoles and ketenimines. This transformation is believed to proceed through a high-energy acyl azirine intermediate. For Methanone, di-4-isoxazolyl- (9CI), it is plausible that one or both isoxazole rings could undergo such rearrangements, leading to a complex mixture of products. The specific outcome would likely depend on the reaction conditions, such as the wavelength of light and the solvent used.

In some cases, isoxazoles have been observed to participate in photocycloaddition reactions with other unsaturated molecules, such as aldehydes. This suggests that under appropriate conditions, Methanone, di-4-isoxazolyl- (9CI) could potentially react with other molecules in a light-induced manner to form more complex adducts.

Information regarding the thermal rearrangement of Methanone, di-4-isoxazolyl- (9CI) is scarce in the current scientific literature. While some isoxazole derivatives are known to undergo thermally induced transformations, the stability of the di-4-isoxazolyl methanone structure under thermal stress has not been well-characterized. Further research is required to elucidate the thermal behavior of this compound and to determine if it undergoes any specific and synthetically useful rearrangements upon heating.

Reaction Type Reactant(s) Conditions Major Product(s) Intermediate(s)
Photochemical IsomerizationIsoxazole derivativeUV light (e.g., 254 nm), Solvent (e.g., acetonitrile)Oxazole, KetenimineAcyl azirine
PhotocycloadditionIsoxazole derivative, AldehydeUV light (e.g., 300 nm), Solvent (e.g., acetonitrile)Oxetane adductExcimer/Exciplex

Functionalization and Cross-Coupling Reactions at Peripheral Positions of the Isoxazolyl Groups

The peripheral positions of the isoxazolyl groups in Methanone, di-4-isoxazolyl- (9CI), specifically the C3 and C5 positions, are prime targets for functionalization to create a diverse library of derivatives. Transition metal-catalyzed cross-coupling reactions are powerful tools for achieving such modifications.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds. By first halogenating the C5 position of the isoxazole rings (e.g., with N-bromosuccinimide or N-iodosuccinimide), the resulting halo-isoxazole can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the C5 position.

Direct C-H Arylation: A more atom-economical approach involves the direct activation of the C-H bond at the C5 position of the isoxazole ring. This reaction, typically catalyzed by a palladium complex, allows for the direct coupling of the isoxazole with aryl halides, avoiding the pre-functionalization step of halogenation.

Nickel-Catalyzed Cross-Coupling Reactions:

C-N Cross-Coupling: Nickel catalysts have been shown to be effective in forming carbon-nitrogen bonds. For instance, 5-alkoxyisoxazoles can serve as aminating agents in the presence of a nickel catalyst, reacting with organoboronic acids to yield N-aryl β-enamino esters after ring opening. While this involves cleavage of the isoxazole ring, it highlights the potential for nickel catalysis in transforming the isoxazole core.

These cross-coupling methodologies offer a robust platform for the synthesis of a wide array of substituted di-4-isoxazolyl methanones, which could be valuable for various applications.

Reaction Catalyst System Coupling Partners Typical Product
Suzuki-Miyaura CouplingPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)5-Halo-isoxazole, Boronic acid/ester5-Aryl/Alkyl-isoxazole
Direct C-H ArylationPd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PCy₃)Isoxazole, Aryl halide5-Aryl-isoxazole
C-N Cross-CouplingNi catalyst (e.g., NiCl₂(dppp))5-Alkoxyisoxazole, Organoboronic acidN-Aryl β-enamino ester

Regioselectivity and Stereoselectivity in Chemical Transformations Involving Methanone, di-4-isoxazolyl- (9CI)

The regioselectivity of reactions involving the isoxazole ring is a critical aspect of its chemistry. In the context of Methanone, di-4-isoxazolyl- (9CI), the two isoxazole rings are chemically equivalent, simplifying the initial considerations of regioselectivity. However, within each isoxazole ring, the C3 and C5 positions are distinct and can exhibit different reactivities.

In electrophilic substitution reactions, the C5 position is generally more susceptible to attack due to the directing effect of the ring oxygen atom. This is evident in palladium-catalyzed direct C-H activation reactions, which selectively occur at the C5 position.

The synthesis of substituted isoxazoles, which could be precursors to or derivatives of Methanone, di-4-isoxazolyl- (9CI), often involves [3+2] cycloaddition reactions between nitrile oxides and alkynes or alkenes. The regioselectivity of these cycloadditions is governed by both electronic and steric factors of the reactants. Computational studies have been employed to predict the preferred regioisomer in such reactions.

Stereoselectivity becomes a key consideration when chiral centers are introduced into the molecule, for instance, through functionalization with chiral substituents or by reactions that create new stereocenters. While the core structure of Methanone, di-4-isoxazolyl- (9CI) is achiral, stereoselective transformations at the peripheral positions can lead to the formation of chiral derivatives. For example, asymmetric catalytic methods could be employed in cross-coupling reactions to introduce chiral groups with high enantiomeric excess.

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions involving Methanone, di-4-isoxazolyl- (9CI) is crucial for optimizing reaction conditions and predicting product outcomes.

Mechanism of Palladium-Catalyzed C-H Activation: The generally accepted mechanism for the direct C-H activation at the C5 position of isoxazoles involves a concerted metalation-deprotonation (CMD) pathway. In this process, the palladium catalyst, often in a cationic form, coordinates to the isoxazole ring. A ligand on the palladium center, such as an acetate (B1210297) or carbonate, then acts as an internal base to abstract the C5 proton, leading to the formation of a palladacycle intermediate. This intermediate then undergoes oxidative addition with the coupling partner (e.g., an aryl halide), followed by reductive elimination to yield the C5-functionalized isoxazole and regenerate the active palladium catalyst.

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the 5-halo-isoxazole to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Computational and Theoretical Chemistry of Methanone, Di 4 Isoxazolyl 9ci

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of molecules like Methanone (B1245722), di-4-isoxazolyl- (9CI). These calculations would typically be performed to elucidate the arrangement and energies of molecular orbitals and the distribution of electron density across the molecule.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds between atoms, but are treated as moving under the influence of the nuclei in the whole molecule. tandfonline.com A key aspect of MO theory is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap are crucial in predicting a molecule's chemical reactivity and electronic properties. nih.gov For instance, studies on various isoxazole (B147169) derivatives have utilized FMO analysis to correlate molecular structure with biological activity or to explain reaction mechanisms. nih.govmdpi.comnih.gov Without specific calculations for Methanone, di-4-isoxazolyl- (9CI), the energies and spatial distributions of its HOMO and LUMO remain undetermined.

The distribution of electrical charge within a molecule is a critical determinant of its interactions with other molecules. Computational methods can be used to calculate the partial atomic charges and to generate an electrostatic potential (ESP) surface map. The ESP map visualizes the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing insights into potential sites for electrophilic and nucleophilic attack. mdpi.com This type of analysis has been applied to various heterocyclic compounds to understand their reactivity and intermolecular interactions. mdpi.com However, no such data has been published for Methanone, di-4-isoxazolyl- (9CI).

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems. nih.gov It is often the method of choice for balancing computational cost and accuracy in the study of medium to large-sized molecules.

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. researchgate.net For a molecule like Methanone, di-4-isoxazolyl- (9CI), which has rotatable bonds connecting the carbonyl group to the isoxazole rings, multiple conformations may exist. A thorough conformational analysis would involve mapping the potential energy surface to identify the global minimum energy conformer and any other low-energy conformers. nih.gov Such studies are crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation. While conformational studies have been performed on other isoxazole-containing compounds, there is no published conformational energy landscape for Methanone, di-4-isoxazolyl- (9CI).

Once the optimized geometry of a molecule is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov By comparing the calculated vibrational spectra with experimentally obtained spectra, it is possible to confirm the structure of the synthesized compound and to assign the observed spectral bands to specific molecular vibrations. nih.gov Theoretical vibrational spectra for various isoxazole derivatives have been reported in the literature, but not for Methanone, di-4-isoxazolyl- (9CI). nih.govresearchgate.net

Computational methods, particularly DFT, can also be used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). acs.org The prediction of NMR spectra is a valuable tool in structural elucidation, as it can help to distinguish between different isomers. acs.org For example, in the synthesis of 3,5-diarylisoxazoles, calculated ¹³C NMR chemical shifts have been used to determine the resulting isomer. acs.org Given the existence of multiple isomers for a di-isoxazolyl methanone, such as the di-4-isoxazolyl, di-5-isoxazolyl, and 4,5'-isoxazolyl derivatives, theoretical NMR predictions would be essential for the unambiguous identification of Methanone, di-4-isoxazolyl- (9CI). However, no such predictive data has been published.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions. cuny.edu For a molecule like Methanone, di-4-isoxazolyl-, understanding its reactivity, particularly at the central carbonyl group and the adjacent isoxazole rings, is of prime importance. Density Functional Theory (DFT) is a common method employed for such investigations, providing a balance between accuracy and computational cost. researchgate.netresearchgate.net

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods allow for the precise location of transition state geometries and the calculation of their energies. The energy difference between the reactants and the transition state defines the activation barrier, a key determinant of the reaction rate.

For Methanone, di-4-isoxazolyl-, a potential reaction of interest is its reduction or its participation in cycloaddition reactions. In a hypothetical reduction of the carbonyl group, computational analysis would identify the geometry of the approach of a reducing agent and the associated transition state. The activation barrier would quantify the kinetic feasibility of such a transformation. Similarly, in a 1,3-dipolar cycloaddition involving one of the isoxazole rings, DFT calculations can pinpoint the transition state, revealing whether the reaction proceeds via a concerted or stepwise mechanism. nih.gov Studies on related isoxazole derivatives have successfully used methods like B3LYP with basis sets such as 6-31G(d) to determine activation energies for cycloaddition reactions, showing a good correlation between theoretical predictions and experimental outcomes. nih.gov

Table 1: Hypothetical Activation Barriers for Reactions of a Di-isoxazolyl Methanone Derivative

Reaction TypeComputational MethodBasis SetCalculated Activation Barrier (kcal/mol)
Carbonyl ReductionB3LYP6-311+G(d,p)15-25
Isoxazole Ring OpeningCASPT2cc-pVDZ30-40
1,3-Dipolar CycloadditionB3LYP6-31G(d)10-20

This table presents hypothetical data based on typical values for similar compounds and is for illustrative purposes.

Beyond a single transition state, computational chemistry can map the entire potential energy surface (PES) for a given reaction. The PES is a multidimensional landscape that connects reactants, intermediates, transition states, and products. By mapping the PES, chemists can identify the most favorable reaction pathways and predict the formation of various products.

For Methanone, di-4-isoxazolyl-, a relevant area of study would be its keto-enol tautomerism. frontiersin.orgorientjchem.orgmasterorganicchemistry.comlibretexts.org Although the keto form is generally more stable for simple ketones, the presence of the isoxazole rings could influence the equilibrium. libretexts.org Computational methods can calculate the relative energies of the keto and potential enol tautomers, as well as the transition state for their interconversion. orientjchem.org The solvent environment can also be modeled to understand its effect on tautomeric equilibrium, as polar solvents may stabilize one form over the other. orientjchem.org

Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state to confirm that it connects the desired reactants and products on the PES. nih.gov This provides a clear picture of the reaction pathway.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying reactions, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of a molecule over time. mdpi.comresearchgate.netmdpi.com MD simulations treat atoms as classical particles and use force fields to describe their interactions.

In the context of drug design, MD simulations are crucial for understanding how a ligand like Methanone, di-4-isoxazolyl- might bind to a biological target, such as a protein. benthamdirect.com These simulations can predict the stability of the ligand-protein complex and identify key interacting residues. mdpi.com

Table 2: Representative Intermolecular Interaction Energies from MD Simulations

Interaction TypeMolecule PairForce FieldAverage Interaction Energy (kcal/mol)
Hydrogen BondingDi-isoxazolyl Methanone - WaterCHARMM36-3 to -5
π-π StackingDi-isoxazolyl Methanone - PhenylalanineAMBER-2 to -4
van der WaalsDi-isoxazolyl Methanone - MethaneOPLS-AA-0.5 to -1.5

This table presents hypothetical data based on typical values for similar compounds and is for illustrative purposes.

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) for Structural Feature Analysis

Cheminformatics and QSAR studies use statistical methods to correlate a molecule's structure with its activity. mdpi.comnih.gov These approaches are particularly valuable in medicinal chemistry for optimizing lead compounds. researchgate.netnih.gov For a series of derivatives of Methanone, di-4-isoxazolyl-, a QSAR model could be developed to predict their biological activity based on various molecular descriptors.

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). researchgate.netresearchgate.net By building a statistically significant QSAR model, researchers can identify the structural features that are most important for a desired activity. For instance, a QSAR study might reveal that electron-withdrawing substituents on the isoxazole rings enhance a particular biological effect. nih.govinterconf.center This knowledge can then guide the synthesis of new, more potent analogues. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExample DescriptorDescription
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.
TopologicalWiener IndexA measure of the molecule's branching.
Quantum ChemicalHOMO EnergyThe energy of the Highest Occupied Molecular Orbital.
Quantum ChemicalDipole MomentA measure of the molecule's overall polarity.
3DMolecular Surface AreaThe total surface area of the molecule.

Advanced Research Applications and Methodological Advancements Pertaining to Methanone, Di 4 Isoxazolyl 9ci

Development of Novel Synthetic Reagents and Catalytic Systems Utilizing Di-4-isoxazolyl Ketones as Building Blocks

The di-4-isoxazolyl ketone scaffold presents a unique combination of reactive sites that could be harnessed in the development of novel synthetic reagents and catalytic systems. The isoxazole (B147169) ring itself is a versatile building block in organic synthesis. benthamdirect.comresearchgate.net A key feature of the isoxazole ring is the labile N-O bond, which can undergo cleavage under specific conditions, such as reduction or treatment with a base, to yield valuable difunctionalized compounds like β-hydroxy ketones or γ-amino alcohols. benthamdirect.comresearchgate.net

The reactivity of the ketone and the two isoxazole rings in Methanone (B1245722), di-4-isoxazolyl- (9CI) could be exploited in various ways. For instance, the ketone functionality could undergo standard carbonyl chemistry, while the isoxazole rings could be subjected to ring-opening reactions, potentially leading to complex molecular architectures. The development of catalytic systems that can selectively activate one part of the molecule over the other would be a significant advancement.

Furthermore, the isoxazole moiety can influence the reactivity of adjacent functional groups. The electron-withdrawing nature of the isoxazole ring can activate the α-protons of the ketone, facilitating enolate formation and subsequent reactions. This could be utilized in the design of novel catalytic systems where the di-4-isoxazolyl ketone acts as a chiral ligand for asymmetric catalysis, following appropriate modifications to introduce chirality.

Table 1: Potential Transformations of Di-4-isoxazolyl Ketones as Building Blocks

Reaction TypePotential ProductSignificance
Reductive N-O bond cleavagePoly-functionalized amino alcoholsAccess to complex scaffolds for medicinal chemistry
Base-mediated ring openingβ-Diketone derivativesVersatile intermediates for further synthesis
Asymmetric reduction of ketoneChiral di-isoxazolyl carbinolsBuilding blocks for chiral ligands and catalysts arkat-usa.org
Selective functionalization of isoxazole ringsSubstituted di-isoxazolyl ketonesFine-tuning of electronic and steric properties

Exploration of Methanone, di-4-isoxazolyl- (9CI) as a Precursor in Complex Molecular Architectures and Materials Science

The unique structural and electronic properties of isoxazoles make them attractive components for the construction of complex molecular architectures and functional materials. researchgate.netresearchgate.net The rigid, planar structure of the isoxazole ring, combined with its dipole moment, can be exploited to create ordered supramolecular assemblies. Di-4-isoxazolyl ketones could serve as precursors to novel polymers and metal-organic frameworks (MOFs). beilstein-journals.orgkisti.re.kr The nitrogen and oxygen atoms of the isoxazole rings, along with the ketone oxygen, could act as coordination sites for metal ions, leading to the formation of multidimensional coordination polymers with potentially interesting catalytic, magnetic, or photoluminescent properties.

In the realm of complex molecule synthesis, the cleavage of the isoxazole rings in Methanone, di-4-isoxazolyl- (9CI) could unmask multiple reactive functionalities, allowing for the rapid construction of intricate molecular skeletons. This "masked functionality" approach is a powerful strategy in organic synthesis. benthamdirect.comresearchgate.net For example, the reductive cleavage of both isoxazole rings would generate a tetra-functionalized intermediate that could be a cornerstone for the synthesis of natural product analogues or other biologically active molecules.

Methodologies for Isotopic Labeling and Mechanistic Probing in Chemical Transformations

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and for tracking the metabolic fate of molecules. nih.govresearchgate.netkit.educea.fr For a molecule like Methanone, di-4-isoxazolyl- (9CI), several isotopic labeling strategies could be envisioned to probe the mechanisms of its formation and subsequent reactions.

For instance, the synthesis of isoxazoles often involves the reaction of a hydroxylamine (B1172632) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. benthamdirect.comresearchgate.net By using ¹⁵N-labeled hydroxylamine, the nitrogen atom in the isoxazole ring can be specifically labeled. Similarly, ¹³C-labeled precursors could be used to introduce ¹³C atoms at specific positions in the isoxazole rings or the ketone backbone. The photochemical and thermal rearrangements of isoxazoles, which can lead to various isomers, could be mechanistically investigated using such labeled compounds. acs.org

Furthermore, deuterium (B1214612) labeling at the α-positions to the ketone can be achieved through hydrogen-deuterium exchange reactions, which can be useful for studying the kinetics of reactions involving enolate intermediates. acs.orgnih.gov The application of stable isotope labeling in conjunction with mass spectrometry and NMR spectroscopy would provide detailed insights into the chemical transformations of di-4-isoxazolyl ketones. nih.gov

Design Principles for Isoxazole-containing Scaffolds in Advanced Chemical Research

The design of isoxazole-containing scaffolds for specific applications, particularly in medicinal chemistry, is guided by well-established structure-activity relationships (SAR). espublisher.comresearchgate.netacs.orgresearchgate.netnih.gov The isoxazole ring is considered a bioisostere for other functional groups and can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition.

In the context of Methanone, di-4-isoxazolyl- (9CI), the two 4-isoxazolyl moieties provide a rigid scaffold that can be systematically functionalized to explore chemical space. The substitution pattern on the isoxazole rings can be varied to modulate the electronic properties, solubility, and metabolic stability of the molecule. For example, the introduction of different substituents at the 3- and 5-positions of the isoxazole rings can significantly impact the biological activity of the resulting compounds. acs.orgnih.gov

Table 2: Structure-Activity Relationship (SAR) Considerations for Di-4-isoxazolyl Ketone Scaffolds

Structural FeatureDesign ConsiderationPotential Impact
Substituents at C3/C5 of IsoxazoleVarying electron-donating/withdrawing groupsModulation of electronic properties and biological activity acs.orgnih.gov
Ketone LinkerModification to ester, amide, or etherAlteration of flexibility, polarity, and hydrogen bonding capacity mdpi.com
Overall Molecular ShapeIntroduction of steric bulkControl of conformational preferences and target selectivity nih.gov
ChiralityAsymmetric synthesis of derivativesEnantioselective interactions with biological targets arkat-usa.org

Future Directions and Emerging Trends in the Synthesis and Reactivity of Isoxazole Ketones

The field of isoxazole chemistry is continuously evolving, with new synthetic methods and applications being reported regularly. benthamdirect.comresearchgate.netrsc.orgnih.govresearchgate.netnih.gov For di-4-isoxazolyl ketones and related structures, several future directions and emerging trends can be anticipated.

One of the key areas of development will likely be the use of modern catalytic methods for the synthesis and functionalization of these compounds. This includes the application of transition metal catalysis for cross-coupling reactions to introduce diverse substituents on the isoxazole rings, as well as the development of organocatalytic and biocatalytic approaches for enantioselective transformations. arkat-usa.org

The exploration of photochemical and electrochemical methods for the synthesis and modification of isoxazoles is another emerging trend. nih.govrsc.orgrsc.org These methods often offer unique reactivity and selectivity compared to traditional thermal reactions and are aligned with the principles of green chemistry. The photochemical properties of 4-acylisoxazoles have been investigated, suggesting that light-induced transformations of di-4-isoxazolyl ketones could lead to novel molecular structures. acs.org

In materials science, the design and synthesis of functional polymers and MOFs based on di-4-isoxazolyl ketone building blocks is a promising avenue for future research. researchgate.net The unique combination of rigidity, polarity, and coordination sites offered by this scaffold could lead to materials with tailored electronic, optical, or porous properties.

Finally, the application of computational methods, such as density functional theory (DFT), will continue to play a crucial role in understanding the structure, reactivity, and properties of isoxazole ketones, guiding the design of new experiments and the development of novel applications.

Q & A

What synthetic strategies are effective for preparing Methanone, di-4-isoxazolyl- (9CI), and how is its purity validated?

Basic Research Focus
The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions between 4-isoxazole derivatives and a carbonyl precursor. A representative method involves reacting 4-isoxazolyl Grignard reagents with carbonyl electrophiles under anhydrous conditions, followed by purification via column chromatography. Structural validation typically employs 1H^1H-NMR and 13C^{13}C-NMR spectroscopy to confirm the ketone resonance (~190–200 ppm for the carbonyl carbon) and isoxazolyl proton environments (δ 6.5–8.5 ppm for aromatic protons). IR spectroscopy further verifies the C=O stretch (~1650–1750 cm1^{-1}) .

How do steric and electronic effects of the 4-isoxazolyl substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus
The electron-withdrawing nature of the isoxazolyl rings reduces electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. Steric hindrance from the 4-position substituents, however, may limit access to the reaction site. Computational studies (e.g., DFT calculations) can model frontier molecular orbitals to predict reactivity. Experimental validation involves comparing reaction rates with analogs like (5-cyclopropyl-4-isoxazolyl)methanone, where cyclopropyl groups introduce additional steric constraints .

What spectroscopic techniques are critical for distinguishing Methanone, di-4-isoxazolyl- (9CI) from its structural analogs?

Basic Research Focus
Key markers include:

  • NMR : Distinct splitting patterns for isoxazolyl protons (e.g., doublets or triplets due to coupling with adjacent heteroatoms). For example, 1H^1H-NMR signals at δ 8.2–8.5 ppm for isoxazolyl protons and a singlet for the carbonyl-adjacent protons .
  • Mass Spectrometry : A molecular ion peak matching the exact mass (calculated via high-resolution MS) and characteristic fragmentation patterns (e.g., loss of isoxazolyl groups).
  • X-ray Crystallography : Confirms dihedral angles between isoxazolyl rings and the central carbonyl group, critical for understanding conformational stability .

What mechanistic insights explain the compound’s potential as a herbicide precursor, based on structurally related agrochemicals?

Advanced Research Focus
Analogous compounds like isoxachlortole (a herbicide) function by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. Methanone, di-4-isoxazolyl- (9CI) may act via a similar mechanism, where the isoxazolyl rings facilitate binding to the enzyme’s active site. Competitive inhibition assays and molecular docking studies (using PPO crystal structures) can validate this hypothesis. Comparative studies with dichlorobenzophenone derivatives, which exhibit herbicidal activity via radical-mediated lipid peroxidation, provide additional mechanistic parallels .

How can computational modeling optimize the compound’s selectivity for target proteins in agrochemical applications?

Advanced Research Focus
Molecular dynamics simulations and free-energy perturbation calculations assess binding affinities to non-target proteins (e.g., human PPO vs. plant PPO). Parameterization of force fields for the isoxazolyl moiety is critical for accuracy. For instance, partial charge assignments derived from electrostatic potential (ESP) calculations improve docking precision. Validation involves synthesizing computationally optimized analogs and testing their inhibitory potency in vitro .

What degradation pathways are predicted for Methanone, di-4-isoxazolyl- (9CI) under environmental conditions?

Advanced Research Focus
Photolysis and hydrolysis are primary degradation routes. UV-Vis spectroscopy identifies λmax_{\text{max}} for photolytic susceptibility (e.g., absorbance peaks ~250–300 nm for aromatic systems). Hydrolysis studies at varying pH levels monitor carbonyl conversion to carboxylic acids or alcohols. LC-MS/MS tracks intermediate metabolites, such as 4-isoxazolecarboxylic acid, which may form via oxidative cleavage. Comparative data from dichlorobenzophenone breakdown (yielding chlorophenols) inform ecological risk assessments .

How do crystallographic data inform the design of derivatives with enhanced thermal stability?

Advanced Research Focus
Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking between isoxazolyl rings or hydrogen bonding with carbonyl groups). Modifying substituents at the 3-position of the isoxazolyl ring can enhance lattice energy, improving melting points. Thermogravimetric analysis (TGA) quantifies decomposition thresholds, while differential scanning calorimetry (DSC) identifies phase transitions. For example, methyl or halogen substituents increase thermal stability by 20–30°C compared to unsubstituted analogs .

What contradictions exist in reported biological activities of isoxazolyl methanones, and how can they be resolved?

Advanced Research Focus
Discrepancies in herbicidal efficacy may arise from variations in assay conditions (e.g., light exposure for PPO inhibitors) or impurities in synthesized batches. Rigorous purity validation (HPLC ≥99%) and standardized bioassays (e.g., OECD Guidelines 208 for plant growth inhibition) reduce variability. Meta-analyses of structure-activity relationships (SAR) across studies isolate critical substituents, such as electron-withdrawing groups at the 5-position of isoxazolyl rings, which enhance activity .

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